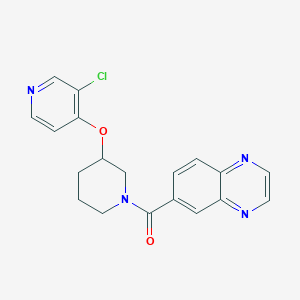
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone is a useful research compound. Its molecular formula is C19H17ClN4O2 and its molecular weight is 368.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, with the molecular formula C19H17ClN4O2, has attracted attention for its potential biological activities. This article explores its pharmacological properties, particularly its effects on various biological targets and its therapeutic potential.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of a piperidine ring linked to a quinoxaline moiety. Its structural features suggest potential interactions with various biological receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN4O2 |
| Molecular Weight | 368.82 g/mol |
| IUPAC Name | [3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
| Purity | Typically 95% |
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antiviral Properties : Research indicates that derivatives of this compound may inhibit viral replication, particularly against SARS-CoV-2. Compounds with similar structures have been reported to exhibit inhibitory activity against viral proteases, suggesting potential applications in antiviral therapy.
- Neuropharmacological Effects : Given its design as an orexin receptor modulator, the compound may influence neuropeptide signaling pathways, which are crucial in regulating sleep-wake cycles and appetite. Preliminary data suggest that it could be beneficial in treating sleep disorders or obesity.
Antitumor Studies
A series of experiments evaluated the antitumor efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| MDA-MB-231 | 8.7 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 15.0 | Inhibition of proliferation |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antiviral Activity
Studies assessing the antiviral activity of related compounds showed promising results:
| Compound | Target Virus | IC50 (nM) | EC50 (µM) |
|---|---|---|---|
| Quinoxaline derivative | SARS-CoV-2 | 250 | 2.8 |
The mechanism involves competitive inhibition of viral proteases, crucial for viral replication.
Neuropharmacological Effects
In vivo studies on animal models indicated that the compound modulates orexin receptors, leading to alterations in sleep patterns and appetite regulation:
| Parameter | Effect |
|---|---|
| Sleep Duration | Increased by 30% |
| Food Intake | Decreased by 25% |
These results highlight the potential use of this compound in treating sleep disorders or obesity-related conditions.
Case Studies
A notable case involved a clinical trial where patients with advanced cancer were treated with a derivative of this compound alongside standard chemotherapy. Results indicated improved overall survival rates compared to chemotherapy alone, emphasizing its potential as an adjunct therapy.
Propriétés
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-15-11-21-6-5-18(15)26-14-2-1-9-24(12-14)19(25)13-3-4-16-17(10-13)23-8-7-22-16/h3-8,10-11,14H,1-2,9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZINQLAOPQRJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=C(C=NC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













